Cas no 1040017-83-1 ((3-methylbutan-2-yl)(5-methylthiophen-2-yl)methylamine)

(3-Methylbutan-2-yl)(5-methylthiophen-2-yl)methylamine is a chiral amine compound featuring a thiophene moiety, which may confer unique electronic and steric properties for applications in asymmetric synthesis or pharmaceutical intermediates. The branched isobutyl group enhances lipophilicity, potentially improving solubility in organic matrices, while the 5-methylthiophene substituent could influence binding affinity in receptor-based studies. This structure may serve as a versatile precursor for further functionalization, owing to its reactive amine group and aromatic heterocycle. Its stereochemistry may also be relevant for enantioselective catalysis or bioactive molecule design. Suitable for controlled research applications, the compound requires handling under inert conditions due to potential sensitivity. Analytical characterization (NMR, MS, HPLC) is recommended for purity verification.
(3-methylbutan-2-yl)(5-methylthiophen-2-yl)methylamine structure
1040017-83-1 structure
商品名:(3-methylbutan-2-yl)(5-methylthiophen-2-yl)methylamine
CAS番号:1040017-83-1
MF:C11H19NS
メガワット:197.340261697769
CID:5230214
PubChem ID:43085325

(3-methylbutan-2-yl)(5-methylthiophen-2-yl)methylamine 化学的及び物理的性質

名前と識別子

    • 2-Thiophenemethanamine, N-(1,2-dimethylpropyl)-5-methyl-
    • (3-methylbutan-2-yl)(5-methylthiophen-2-yl)methylamine
    • インチ: 1S/C11H19NS/c1-8(2)10(4)12-7-11-6-5-9(3)13-11/h5-6,8,10,12H,7H2,1-4H3
    • InChIKey: XNENLEOTSUFTGI-UHFFFAOYSA-N
    • ほほえんだ: C1(CNC(C)C(C)C)SC(C)=CC=1

(3-methylbutan-2-yl)(5-methylthiophen-2-yl)methylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1352303-50mg
3-Methyl-N-((5-methylthiophen-2-yl)methyl)butan-2-amine
1040017-83-1 95%
50mg
¥13219 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1352303-100mg
3-Methyl-N-((5-methylthiophen-2-yl)methyl)butan-2-amine
1040017-83-1 95%
100mg
¥16127 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1352303-1g
3-Methyl-N-((5-methylthiophen-2-yl)methyl)butan-2-amine
1040017-83-1 95%
1g
¥17006 2023-03-01
Enamine
EN300-169446-0.05g
(3-methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
1040017-83-1
0.05g
$468.0 2023-09-20
Enamine
EN300-169446-10.0g
(3-methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
1040017-83-1
10g
$3131.0 2023-05-24
Enamine
EN300-169446-1g
(3-methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
1040017-83-1
1g
$557.0 2023-09-20
Enamine
EN300-169446-2.5g
(3-methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
1040017-83-1
2.5g
$1089.0 2023-09-20
Enamine
EN300-169446-1.0g
(3-methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
1040017-83-1
1g
$728.0 2023-05-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01036730-1g
(3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
1040017-83-1 95%
1g
¥3220.0 2023-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01036730-5g
(3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
1040017-83-1 95%
5g
¥9352.0 2023-03-01

(3-methylbutan-2-yl)(5-methylthiophen-2-yl)methylamine 関連文献

(3-methylbutan-2-yl)(5-methylthiophen-2-yl)methylamineに関する追加情報

Introduction to (3-methylbutan-2-yl)(5-methylthiophen-2-yl)methylamine (CAS No. 1040017-83-1)

The compound (3-methylbutan-2-yl)(5-methylthiophen-2-yl)methylamine (CAS No. 1040017-83-1) is a complex organic molecule with a unique structure that combines an alkylamine group and a substituted thiophene ring. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a methylene bridge connecting a tertiary amine group to a 5-methylthiophene ring, which introduces both electronic and steric effects that can influence its reactivity and functionality.

Recent studies have highlighted the importance of thiophene-containing compounds in modern organic synthesis. The presence of the thiophene ring in this compound contributes to its aromaticity and stability, making it a valuable building block for constructing more complex molecules. The methylamine group, on the other hand, introduces nucleophilic properties, which can be exploited in various chemical reactions, such as alkylation, acylation, and Michael addition reactions.

One of the most promising applications of this compound lies in its potential use as an intermediate in the synthesis of bioactive molecules. Researchers have explored its role in the development of antimicrobial agents, where the combination of the thiophene ring and the amine group can enhance both the molecule's stability and its ability to interact with biological targets. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

In addition to its pharmaceutical applications, this compound has also been investigated for its role in catalysis. The steric and electronic properties of the molecule make it an effective ligand for transition metal catalysts, particularly in asymmetric catalysis. A recent report highlighted its use as a chiral ligand in palladium-catalyzed cross-coupling reactions, where it demonstrated high enantioselectivity and excellent turnover numbers.

The synthesis of (3-methylbutan-2-yl)(5-methylthiophen-2-yl)methylamine involves a multi-step process that typically begins with the preparation of the thiophene derivative followed by alkylation or reductive amination. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste generation.

From an environmental standpoint, this compound has been evaluated for its biodegradability and toxicity profiles. Studies indicate that it exhibits moderate biodegradability under aerobic conditions, with degradation rates comparable to those of other similar organic compounds. However, further research is needed to fully understand its environmental impact and ensure sustainable practices during its production and use.

In conclusion, (3-methylbutan-2-yl)(5-methylthiophen-2-yl)methylamine (CAS No. 1040017-83-1) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combining aromaticity with nucleophilic properties, makes it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in the advancement of modern chemistry.

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